Endocyclic Double Bond in 8-Azabicyclo[3.2.1]oct-6-ene Reduces Molecular Weight by 2 Da Relative to Saturated 8-Azabicyclo[3.2.1]octane
8-Azabicyclo[3.2.1]oct-6-ene possesses a molecular weight of 109.17 g/mol (C7H11N), which is 2.02 Da lower than its fully saturated analog 8-azabicyclo[3.2.1]octane (C7H13N, 111.19 g/mol) [1]. This mass difference corresponds precisely to the loss of two hydrogen atoms upon introduction of the 6,7-endo double bond. The lower molecular weight and reduced rotatable bond count (0 vs. 0, but with increased ring strain) may influence membrane permeability and metabolic stability, though direct comparative permeability data are not available at the time of this assessment.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 109.17 g/mol |
| Comparator Or Baseline | 8-Azabicyclo[3.2.1]octane: 111.19 g/mol |
| Quantified Difference | Δ = -2.02 g/mol |
| Conditions | Calculated exact mass; no experimental determination reported |
Why This Matters
Lower molecular weight may provide a favorable starting point for lead optimization campaigns aiming to reduce overall molecular weight in CNS-targeted programs.
- [1] PubChem. 8-Azabicyclo[3.2.1]oct-6-ene. Compound Summary. View Source
